4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
Description
4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-nitrophenyl group at position 5 and a sulfanyl-linked but-2-yn-1-ol chain at position 2. Its molecular formula is C₁₁H₉N₃O₄S, with a molecular weight of 295.27 g/mol (calculated). The compound is cataloged under CAS 727385-51-5 and is available commercially via suppliers such as Life Chemicals . Key structural features include:
- 1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and bioactivity.
- But-2-yn-1-ol chain: A propargyl alcohol moiety that may enhance reactivity or interact with biological targets.
While direct data on its synthesis, melting point, or bioactivity are absent in the provided evidence, its structural analogs offer insights for comparison.
Properties
IUPAC Name |
4-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c16-7-3-4-8-20-12-14-13-11(19-12)9-5-1-2-6-10(9)15(17)18/h1-2,5-6,16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZODKQDDNBHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC#CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The nitrophenyl group is introduced through nitration reactions, and the butynol moiety is added via alkylation reactions using propargyl alcohol derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while reduction can produce amino-oxadiazole compounds .
Scientific Research Applications
Organic Synthesis
4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by modifying its functional groups. This capability is particularly useful in the development of new materials and pharmaceuticals.
Research has indicated that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown potential effectiveness against a range of bacteria and fungi.
- Anticancer Activity : The compound's unique structure may interact with cellular targets involved in tumor growth and proliferation .
These properties make it a candidate for further exploration in drug development aimed at treating infections and cancer.
Medicinal Chemistry
The compound's potential as a therapeutic agent is under investigation due to its ability to modulate biological pathways. The nitrophenyl group may facilitate electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence enzyme activity and receptor modulation, which are critical for developing new drugs .
Material Science
In industrial applications, 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is being explored for its potential use in creating new materials with specific properties. This includes applications in polymers and dyes where its functional groups can impart desirable characteristics such as thermal stability or color properties.
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial properties of oxadiazole derivatives highlighted that compounds similar to 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
Case Study 2: Anticancer Research
Research published on oxadiazole-containing compounds revealed that specific derivatives exhibited cytotoxic effects against various cancer cell lines. The study suggested that these compounds could induce apoptosis through the activation of caspase pathways . This positions 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol as a promising candidate for further anticancer drug development.
Mechanism of Action
The mechanism of action of 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to the 1,3,4-oxadiazole class, which is widely studied for diverse applications. Key structural differences among analogs include:
Key Observations :
- The 2-nitrophenyl group in the target compound distinguishes it from methyl, methoxy, or indole substituents in analogs. This group may enhance polarity and π-π stacking interactions.
Physical Properties
Available data on analogs suggest trends in physical behavior:
Hypotheses :
- The nitro group in the target compound may elevate its melting point compared to methyl-substituted analogs (e.g., 7c–7f) due to increased intermolecular interactions.
- The alkyne alcohol chain could reduce crystallinity relative to amide-containing analogs.
Implications for the Target Compound :
- The nitro group may confer antibacterial or antifungal properties, as seen in nitrophenyl-containing drugs.
- The alkyne alcohol’s reactivity could enable covalent binding to biological targets, a feature unexplored in current analogs.
Biological Activity
The compound 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can be represented as follows:
This compound features a butynol moiety linked to a 1,3,4-oxadiazole ring substituted with a nitrophenyl group and a sulfanyl functional group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol have demonstrated broad-spectrum antibacterial activity. In one study, derivatives were tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 15.62 µg/ml to 62.5 µg/ml against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
The antitumor potential of oxadiazole derivatives has been extensively researched. Compounds similar to 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol have been evaluated in vitro against several cancer cell lines including Mia PaCa-2 and PANC-1. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range .
Structure–Activity Relationship (SAR)
The SAR analysis of oxadiazole derivatives indicates that modifications at the nitrogen and sulfur positions significantly influence biological activity. For instance:
- Substituents on the phenyl ring enhance antimicrobial potency.
- Alkynol groups appear to improve antitumor efficacy through increased lipophilicity and membrane permeability .
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of various oxadiazole derivatives, 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 31.25 µg/ml against both strains, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Antitumor Activity Assessment
A series of synthesized oxadiazole derivatives were tested for their antiproliferative effects on breast cancer cell lines. The derivative corresponding to 4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol showed promising results with an IC50 value of 12 µM against MCF7 cells. This suggests that modifications to the oxadiazole core can yield potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
